Harzianic acid

Description

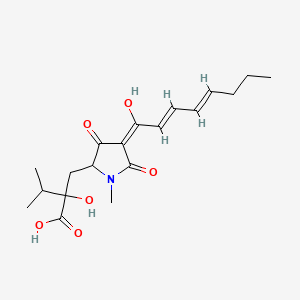

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-[[(4E)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO6/c1-5-6-7-8-9-10-14(21)15-16(22)13(20(4)17(15)23)11-19(26,12(2)3)18(24)25/h7-10,12-13,21,26H,5-6,11H2,1-4H3,(H,24,25)/b8-7+,10-9+,15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSWTHMMNDRFAI-RFJZBCCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC(=C1C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/C(=C\1/C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157148-06-6 | |

| Record name | Harzianic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157148066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Producing Organisms and Their Ecological Contexts

Fungal Producers of Harzianic Acid

The production of harzianic acid has been identified in distinct fungal genera, primarily within the Trichoderma genus, but also in others such as Oidiodendron.

Trichoderma Species as Primary Sources

The genus Trichoderma is well-documented as a significant source of harzianic acid. oup.com These fungi are known for producing a wide array of secondary metabolites that contribute to their beneficial activities, such as antagonism against phytopathogens and plant growth promotion. oup.commdpi.com Harzianic acid is one of the key natural products involved in these interactions. oup.comencyclopedia.pub

Specific strains of Trichoderma afroharzianum have been identified as producers of harzianic acid. Notably, the biocontrol fungus Trichoderma afroharzianum t-22 (Tht22) is a confirmed source of this compound. nih.govacs.orgnih.gov Research has elucidated the biosynthetic pathway of harzianic acid in this organism and identified the responsible biosynthetic gene cluster (BGC), designated as cluster 42. nih.govescholarship.org The production of harzianic acid by T. afroharzianum T22 is linked to its ability to act as a biocontrol agent and to enhance iron solubilization in the soil. escholarship.orgbiorxiv.org

Harzianic acid was first isolated from Trichoderma harzianum. mdpi.com Various strains of this species are known to produce the metabolite, which contributes to its antifungal and plant growth-promoting properties. biovirid.compeptechbio.comchemfaces.comresearchgate.net For instance, strain M10 has been shown to produce harzianic acid, which is involved in its interactions with plants like the tomato and its antagonism against pathogens such as Rhizoctonia solani. frontiersin.org Another strain, isolated from composted hardwood bark in Western Australia, was also found to produce harzianic acid. chemfaces.comresearchgate.net It is important to note that T. harzianum is considered a species complex, meaning it consists of many distinct biological species, which suggests the need for precise taxonomic evaluation of the strains that produce this metabolite. mdpi.com The production of harzianic acid can be influenced by environmental conditions; for example, the presence of tomato tissue was found to elicit its production in liquid culture. chemfaces.com

Trichoderma afroharzianum Strains and Harzianic Acid Production

Other Filamentous Fungi Producing Harzianic Acid

Beyond the prominent Trichoderma species, other filamentous fungi have been identified as sources of harzianic acid.

The thermophilic fungus Oidiodendron flavum is a known producer of harzianic acid. nih.govresearchgate.netfrontiersin.org This saprobic fungus, commonly found in soil, was discovered to synthesize the compound, which exhibits selective antimicrobial activity. nih.govfrontiersin.orgresearchgate.net

Environmental and Ecological Niche of Harzianic Acid Producers

The fungi that produce harzianic acid inhabit diverse ecological niches, which shapes their interactions and the functional role of the metabolite.

Trichoderma species are ubiquitous in terrestrial environments, commonly found as inhabitants of soil, the plant rhizosphere (the soil region directly influenced by root secretions), and as endophytes living within plant tissues. mdpi.comscielo.org.mxnih.gov They are highly adaptive and can be found in various soil types, including forest and agricultural lands. mdpi.comscielo.org.mx Their success in these competitive environments is partly due to their ability to produce metabolites like harzianic acid, which can act as an iron-chelating siderophore, altering nutrient availability in the soil. oup.comfrontiersin.org This gives them an advantage in competing for essential nutrients and space with other microorganisms. nih.govijagbio.com The rhizosphere is a particularly important niche where Trichoderma establishes beneficial relationships with plants, colonizing roots and promoting growth. frontiersin.orgnih.gov

Oidiodendron flavum is primarily a saprobe, an organism that derives nutrients from dead organic matter. nih.govfrontiersin.org It is commonly isolated from a wide range of habitats, including soil, decaying plant materials, and marine sediments. nih.govfrontiersin.org As a thermophilic fungus, it thrives in warmer conditions, though its distribution is widespread across temperate regions. nih.govresearchgate.net Its presence has also been noted in specialized environments such as the "plastisphere" associated with biodegradable plastics in alpine soils, indicating a broad adaptive capacity. researchgate.net

Table 1: Fungal Producers of Harzianic Acid

| Genus | Species | Strain(s) | Reference(s) |

|---|---|---|---|

| Trichoderma | afroharzianum | t-22 (Tht22) | nih.gov, acs.org, biorxiv.org, nih.gov |

| Trichoderma | harzianum | SY-307, M10, T78 | nih.gov, herts.ac.uk, frontiersin.org |

Table 2: Ecological Niches of Producing Fungi

| Fungal Species | Typical Habitat(s) | Key Ecological Roles | Reference(s) |

|---|---|---|---|

| Trichoderma afroharzianum | Soil, Rhizosphere | Biocontrol, Plant growth promotion, Iron solubilization | nih.gov, biorxiv.org, escholarship.org |

| Trichoderma harzianum | Soil, Rhizosphere, Endophyte, Compost | Biocontrol, Plant growth promotion, Nutrient competition, Siderophore production | oup.com, mdpi.com, chemfaces.com, nih.gov |

Rhizosphere as a Key Environment

The rhizosphere, the narrow region of soil that is directly influenced by root secretions and associated soil microorganisms, is a primary environment for fungi that produce harzianic acid. oup.com This zone is characterized by intense microbial activity and competition for nutrients and space. ijagbio.com

Fungi of the genus Trichoderma are common inhabitants of the rhizosphere and are the most well-documented producers of harzianic acid. oup.comoup.com Species such as Trichoderma harzianum and Trichoderma afroharzianum release harzianic acid into this environment, where it serves multiple ecological functions. researchgate.netnih.govbiovirid.com One of its key roles is mediating the competition for iron, an essential nutrient. Harzianic acid acts as a siderophore, a small, high-affinity iron-chelating compound. oup.comresearchgate.net By binding with Fe(III), it sequesters iron from the environment, making it less available to other competing microorganisms, including plant pathogens. oup.comresearchgate.net This mechanism of iron solubilization can significantly alter nutrient availability in the soil, benefiting not only the Trichoderma fungus but also the host plant. oup.comresearchgate.net

Furthermore, the presence of harzianic acid in the rhizosphere directly impacts plant health. It has been shown to possess antifungal properties against a range of plant pathogenic fungi, including Pythium irregulare, Sclerotinia sclerotiorum, and Rhizoctonia solani. researchgate.netencyclopedia.pub This antagonistic activity helps to suppress pathogens in the root zone. fftc.org.tw Beyond its protective role, harzianic acid also functions as a plant growth promoter. researchgate.net Secreted secondary metabolites from root-colonizing fungi can influence plant development, and harzianic acid has been observed to enhance plant growth, representing a beneficial interaction between the fungus and the host plant. nih.govfrontiersin.org

The production of harzianic acid is a key component of Trichoderma's success as a rhizosphere colonizer, contributing to its ability to outcompete other microbes, protect plants from disease, and promote plant growth. oup.comijagbio.comscispace.com

| Producing Organism | Key Ecological Roles in the Rhizosphere |

| Trichoderma harzianum | Produces harzianic acid, which acts as a siderophore to compete for iron, exhibits antifungal activity against plant pathogens, and promotes plant growth. oup.comresearchgate.netresearchgate.netencyclopedia.pub |

| Trichoderma afroharzianum | A known producer of harzianic acid, which functions as a selective inhibitor of fungal acetohydroxyacid synthase (AHAS), contributing to its antifungal capabilities in the rhizosphere. nih.gov |

Soil and Decaying Plant Materials

Beyond the immediate influence of plant roots, the broader soil environment and decaying organic matter are fundamental habitats for harzianic acid-producing fungi. Trichoderma species are widespread in various ecological niches, including soil and decomposing plant material. ijagbio.com As saprophytic fungi, they are highly effective at breaking down complex organic matter, which contributes to nutrient cycling in the soil. ijcmas.com

The ability of Trichoderma to thrive in these environments is linked to its production of a wide array of secondary metabolites, including harzianic acid. ijcmas.com In the competitive soil ecosystem, these compounds inhibit the growth of other microbes, allowing Trichoderma to secure resources. ijcmas.com Strains of T. harzianum have been isolated from diverse sources such as composted hardwood bark, underscoring their role as decomposers. researchgate.net

In addition to Trichoderma, the fungus Oidiodendron flavum, a known saprobe, has also been identified as a producer of harzianic acid. nih.govbiorxiv.org Species of Oidiodendron are commonly isolated from habitats rich in organic material, such as soil and decaying plant matter. nih.govbiorxiv.org Their presence in these environments highlights that the production of harzianic acid is not limited to a single genus and serves as a valuable chemical tool for survival and competition in saprophytic niches.

Biosynthesis of Harzianic Acid

Elucidation of the Harzianic Acid Biosynthesis Gene Cluster (hac BGC)

The biosynthesis of harzianic acid is orchestrated by a dedicated set of genes known as the harzianic acid biosynthesis gene cluster (hac BGC). researchgate.netacs.org The identification and characterization of this cluster have been pivotal in understanding the molecular logic behind the production of this complex natural product. researchgate.net Found in fungi such as Trichoderma afroharzianum, the hac BGC is a contiguous stretch of DNA containing all the necessary genetic information for harzianic acid synthesis. researchgate.netnih.govnih.gov The discovery of this gene cluster was guided by the hypothesized biosynthetic pathway, which was predicted to involve a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system, based on the structure of related compounds like equisetin. nih.gov

Bioinformatic analysis of fungal genomes, such as that of T. afroharzianum Tht22, led to the identification of a candidate BGC. nih.gov This cluster, named the hac cluster, was deemed the most likely for harzianic acid biosynthesis due to the presence of genes encoding the requisite enzymes, including a PKS-NRPS, aldolases, and an aminotransferase. nih.gov Further confirmation of the cluster's function was achieved through heterologous expression experiments, where the genes were transferred into a host organism, Aspergillus nidulans, which then successfully produced harzianic acid and its intermediates. nih.govmdpi.com

Identification of Key Genes and Enzymes

The hac BGC is comprised of several key genes that encode the enzymes responsible for the stepwise construction of the harzianic acid molecule. researchgate.netnih.gov These enzymes work in a coordinated fashion to assemble the final product from simple metabolic precursors. nih.gov The core components of this enzymatic assembly line are a PKS-NRPS hybrid enzyme, a trans-acting enoylreductase, two aldolases, an aminotransferase, and an N-methyltransferase. researchgate.netnih.gov

| Gene | Enzyme | Function |

|---|---|---|

| hacA | Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) | Core enzyme responsible for assembling the polyketide and amino acid components. researchgate.netnih.gov |

| hacB | Trans-acting Enoylreductase | Partners with HacA for enoylreduction during polyketide synthesis. researchgate.netnih.gov |

| hacC1, hacC2 | Aldolases | Involved in the formation of the unnatural amino acid precursor. researchgate.netnih.gov |

| hacD | Aminotransferase | Catalyzes the transamination step in the formation of the amino acid precursor. researchgate.netnih.gov |

| hacE | N-methyltransferase | Performs the final N-methylation step to produce harzianic acid. researchgate.netnih.gov |

At the heart of harzianic acid biosynthesis is the hybrid enzyme HacA, a PKS-NRPS. researchgate.netnih.gov This large, multifunctional protein is responsible for the synthesis of the core structure of harzianic acid. nih.gov The PKS module of HacA constructs a dienone polyketide chain using malonyl-CoA as a building block. nih.gov Simultaneously, the NRPS module selects and activates the unnatural amino acid, 4-hydroxy-4-isopropyl glutamate (B1630785) (l-HIG). nih.gov The PKS and NRPS components work in concert to condense the polyketide chain with l-HIG, leading to an amidated polyketide intermediate. nih.gov Subsequent Dieckmann cyclization of this intermediate yields the characteristic tetramic acid core of harzianic acid. nih.gov

The gene hacB encodes a trans-acting enoylreductase that partners with the PKS-NRPS enzyme, HacA. researchgate.netnih.gov This enzyme is crucial for one of the reduction steps during the synthesis of the polyketide portion of the molecule. nih.gov Specifically, HacB is proposed to catalyze an enoylreduction reaction. nih.gov Heterologous expression studies have shown that the co-expression of hacA and hacB is a fundamental requirement for the production of the harzianic acid backbone, although it does not result in the final product without the necessary amino acid precursor. nih.gov

The hac gene cluster contains two genes, hacC1 and hacC2, which are predicted to encode aldolases. researchgate.netnih.gov These enzymes are involved in the biosynthesis of the l-HIG precursor. nih.gov Research indicates that HacC2 is the primary aldolase (B8822740) responsible for the initial step in l-HIG formation, which is the aldol (B89426) condensation of pyruvate (B1213749) and α-keto-isovalerate to form S-4-hydroxy-4-isopropyl-2-oxoglutarate (l-HIOG). nih.gov HacC2 shares a higher sequence identity with an aldolase from another biosynthetic pathway that produces a structurally related amino acid. nih.gov While HacC1 is not essential for harzianic acid biosynthesis, its co-expression has been shown to surprisingly reduce the formation of byproducts, leading to the predominant production of harzianic acid. nih.gov This suggests that HacC1 may play a role in improving the substrate specificity of other enzymes in the pathway. nih.gov

Following the action of HacC2, the aminotransferase HacD, encoded by the hacD gene, carries out the next crucial step in l-HIG biosynthesis. researchgate.netnih.gov HacD catalyzes the stereoselective transamination of l-HIOG to produce l-HIG. nih.gov The necessity of HacD has been demonstrated through heterologous expression experiments, where the co-expression of hacA, hacB, hacC2, and hacD led to the production of demethylharzianic acid, the immediate precursor to harzianic acid. nih.gov

The final step in the biosynthesis of harzianic acid is the N-methylation of demethylharzianic acid. nih.gov This reaction is catalyzed by the N-methyltransferase HacE, which is encoded by the hacE gene. researchgate.netnih.gov HacE utilizes S-adenosylmethionine (SAM) as a methyl donor to attach a methyl group to the nitrogen atom of the tetramic acid ring. nih.gov The introduction of HacE into the heterologous expression system containing the other necessary hac genes resulted in the successful production of harzianic acid. nih.gov Enzymatic assays using purified HacE have confirmed its ability to convert demethylharzianic acid and related compounds into their N-methylated forms. nih.gov

Zn2Cys6 Transcription Factor (hacF)

Within the hac gene cluster lies hacF, a gene encoding a Zn2Cys6-type transcription factor. wikipedia.orgpan.olsztyn.pl This class of proteins is one of the most common families of transcription factors in fungi and is characterized by a DNA-binding domain containing six cysteine residues that coordinate two zinc ions. nih.govnih.gov These transcription factors are known to regulate a wide variety of biological processes, including the production of secondary metabolites. nih.govfrontiersin.org The presence of hacF within the cluster strongly suggests its role as a pathway-specific regulator, controlling the expression of other hac genes and thus activating the biosynthesis of harzianic acid. wikipedia.orggoogle.com

Transporter (hacG)

The hac gene cluster also includes hacG, which encodes a transporter protein. wikipedia.orgpan.olsztyn.pl The function of this transporter is likely to export the synthesized harzianic acid out of the fungal cell. This is a common feature in microbial secondary metabolite clusters, preventing the accumulation of the product to toxic levels within the producing organism and secreting it into the environment where it can exert its biological effects.

Putative Self-Resistance Acetohydroxyacid Synthase Homolog (hacH)

A key discovery in understanding the biological activity of harzianic acid was the identification of the hacH gene. wikipedia.orgpan.olsztyn.pl This gene encodes a truncated protein that shows homology to acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). wikipedia.orgpan.olsztyn.pl AHAS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). frontiersin.orgacs.org

Biochemical studies have demonstrated that harzianic acid is a potent and selective inhibitor of fungal AHAS. wikipedia.orgpan.olsztyn.plfrontiersin.org The hacH gene product, being a truncated version, lacks the necessary active site residues and is therefore catalytically inactive. pan.olsztyn.pl Its presence within the BGC strongly implies its function as a self-resistance enzyme. By having this modified, non-functional version of the target enzyme, the producing fungus, Trichoderma, avoids the inhibitory effects of its own metabolite. wikipedia.org This "target-site modification" is a sophisticated self-defense mechanism. The discovery of hacH was instrumental in guiding researchers to identify AHAS as the molecular target of harzianic acid. wikipedia.orgfrontiersin.org

Involvement of Specific Precursors, e.g., 4-hydroxy-4-isopropyl glutamate (l-HIG)

The biosynthesis of harzianic acid involves the condensation of a polyketide moiety with a non-proteinogenic amino acid. This specific amino acid is 4-hydroxy-4-isopropyl glutamate (l-HIG). pan.olsztyn.pl The biosynthesis of l-HIG itself is a multi-step process catalyzed by enzymes encoded within the hac cluster. The pathway begins with the aldolase HacC2 catalyzing the formation of S-4-hydroxy-4-isopropyl-2-oxoglutarate (l-HIOG) from pyruvate and α-keto-isovalerate. pan.olsztyn.pl Subsequently, an aminotransferase, HacD, converts l-HIOG into l-HIG. This specialized amino acid is then activated by the adenylation domain of the PKS-NRPS enzyme (HacA) and incorporated into the final harzianic acid structure. pan.olsztyn.pl

| Precursor Name | Chemical Formula | Role in Biosynthesis |

| 4-hydroxy-4-isopropyl glutamate (l-HIG) | C8H15NO5 | The non-proteinogenic amino acid that condenses with the polyketide chain. |

| Pyruvate | C3H4O3 | A starting substrate for the formation of l-HIG. |

| α-keto-isovalerate | C5H8O3 | A starting substrate for the formation of l-HIG. |

Relationship to Other Biosynthetic Pathways (e.g., Shikimate Pathway)

The shikimate pathway is a core metabolic route in fungi, bacteria, and plants that leads to the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. It starts with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, culminating in the production of chorismate. frontiersin.org

The biosynthesis of harzianic acid is not directly derived from intermediates of the shikimate pathway. Its precursors, such as pyruvate and acetyl-CoA (for the polyketide chain), are sourced from central carbon metabolism, specifically glycolysis. pan.olsztyn.pl The precursor for the unique amino acid portion, α-keto-isovalerate, is itself derived from the branched-chain amino acid pathway. Therefore, the relationship between harzianic acid biosynthesis and the shikimate pathway is indirect; both are major biosynthetic routes that draw from the same fundamental pools of primary metabolites provided by central metabolism. There is no evidence to suggest that shikimate or chorismate serves as a direct precursor for harzianic acid. pan.olsztyn.plfrontiersin.org

Heterologous Reconstitution and Expression of Harzianic Acid Biosynthesis

The elucidation of the harzianic acid biosynthetic pathway was confirmed through heterologous expression. wikipedia.orgpan.olsztyn.plfrontiersin.org This powerful technique involves transferring the entire hac gene cluster from its native producer, Trichoderma afroharzianum, into a different, well-characterized fungal host, such as Aspergillus nidulans. wikipedia.orgpan.olsztyn.pl

Researchers successfully reconstituted the entire biosynthetic pathway in A. nidulans. pan.olsztyn.pl By expressing different combinations of the hac genes, they could pinpoint the function of each enzyme. For instance, expressing only the PKS-NRPS (hacA) and the enoylreductase (hacB) did not yield harzianic acid, highlighting the need for the precursor l-HIG. pan.olsztyn.pl Co-expression of the aldolase and transaminase genes was necessary to provide this unusual amino acid, leading to the successful production of harzianic acid in the heterologous host. pan.olsztyn.pl This approach not only validated the proposed biosynthetic model but also opened the door for potential biotechnological production and pathway engineering to create novel derivatives. wikipedia.org

Genetic Regulation of Harzianic Acid Production

The production of harzianic acid is a tightly regulated process. The presence of the pathway-specific transcription factor, hacF, within the gene cluster indicates a primary level of control. wikipedia.orggoogle.com However, other, more global regulatory factors also influence the expression of the hac cluster.

Studies have identified other transcriptional activators involved in its regulation. google.com Furthermore, environmental conditions and nutrient availability play a significant role. For example, the production of harzianic acid can be influenced by the presence of plant tissues, suggesting that Trichoderma may modulate its synthesis in response to signals from its environment, such as during interactions with plants. The pH of the environment is another critical factor, with regulation by global regulators like PacC being a common mechanism in fungi for controlling the expression of secondary metabolite genes in response to ambient pH. This complex regulatory network ensures that the fungus produces this valuable metabolite under appropriate conditions.

Environmental Factors Influencing Harzianic Acid Production

The biosynthesis of harzianic acid, a secondary metabolite from fungi of the genus Trichoderma, is not constitutive but is instead highly regulated by environmental cues. The production and accumulation of this tetramic acid derivative are intricately linked to various physicochemical parameters of the culture environment. researchgate.netoup.com Factors such as ambient pH, the nature of the available nitrogen source, and the composition of the culture medium play pivotal roles in modulating the metabolic pathways leading to its synthesis. researchgate.net Understanding these influences is critical for optimizing the yield of harzianic acid for agricultural and biotechnological applications.

pH

The pH of the culture medium is a primary environmental signal governing the production of harzianic acid. researchgate.net Research consistently demonstrates that acidic conditions are a prerequisite for its biosynthesis. Studies have shown that harzianic acid and its derivatives are detected almost exclusively in cultures where the fungus actively acidifies its environment or in media that is artificially buffered to an acidic pH. researchgate.netresearchgate.net

A strong correlation exists between a low pH and the expression of genes responsible for harzianic acid synthesis. For instance, in studies with Trichoderma harzianum, the metabolite was produced when the fungus was grown in a medium containing ammonium (B1175870) nitrate (B79036), which naturally leads to acidification. researchgate.net Conversely, when grown in a medium with sodium nitrate, which promotes alkalinization, harzianic acid was not detected unless the medium was artificially maintained at an acidic pH of 4. researchgate.netresearchgate.net This indicates that the pH level, rather than the specific nitrogen source, is the dominant regulatory factor. researchgate.net The optimal pH for the activity of enzymes involved in secondary metabolite production, such as chitinases and β-1,3-glucanases, often lies within the acidic range of 4 to 7. semanticscholar.org

The stability and chemical form of harzianic acid itself are also pH-dependent. As a diprotic acid, its dissociation and ability to form complexes with metal ions are governed by the pH of the solution. nih.govmdpi.com At low pH values, the protonated form of the molecule is prevalent. mdpi.com

Table 1: Effect of pH on Harzianic Acid Production

| Organism | Condition | Observation | Reference |

|---|---|---|---|

| Trichoderma harzianum | Ammonium nitrate medium (induces acidification) | Harzianic acid production detected. | researchgate.net |

| Trichoderma harzianum | Sodium nitrate medium (induces alkalinization) | Harzianic acid production absent. | researchgate.netresearchgate.net |

| Trichoderma harzianum | Sodium nitrate medium buffered to pH 4 | Harzianic acid production detected. | researchgate.netresearchgate.net |

Nitrogen Source

The available nitrogen source is a master regulator of Trichoderma physiology, primarily through its effect on extracellular pH. researchgate.net Different nitrogen sources can steer the fungus towards distinct metabolic and developmental states.

Research on T. harzianum revealed that the choice between ammonium nitrate (NH₄NO₃) and sodium nitrate (NaNO₃) fundamentally alters the pH of the culture medium and, consequently, the profile of secondary metabolites produced. researchgate.net

Ammonium Nitrate: Leads to sustained acidification of the medium, which enhances mycelial growth and specifically triggers the biosynthesis of harzianic acid and related compounds. researchgate.net

Sodium Nitrate: Promotes alkalinization of the environment, a condition that correlates with enhanced sporulation but not with the production of harzianic acid. researchgate.net

This nitrogen-dependent pH modulation appears to be a conserved trait across different Trichoderma species, highlighting its importance in regulating fungal development and secondary metabolism. researchgate.net

Table 2: Influence of Nitrogen Source on T. harzianum Metabolism

| Nitrogen Source | Resulting pH | Physiological Effect | Harzianic Acid Production | Reference |

|---|---|---|---|---|

| Ammonium Nitrate (NH₄NO₃) | Acidic | Enhanced mycelial growth | Induced | researchgate.net |

Culture Medium Composition

The composition of the growth medium, including carbon sources, minerals, and the presence of elicitors, significantly affects harzianic acid yield. Trichoderma species are often cultivated on complex media like Potato Dextrose Broth (PDB) for metabolite extraction. mdpi.comresearchgate.net

A key factor is the availability of iron. Harzianic acid is a known siderophore, a compound produced to scavenge iron from the environment. oup.comnih.gov Its production is influenced by iron concentration, with low-iron conditions typically inducing siderophore synthesis as a competitive mechanism to secure this essential micronutrient. nih.govmdpi.com

Furthermore, the presence of plant-derived materials can act as an elicitor. One study found that the addition of tomato tissue to the liquid culture medium specifically elicited the production of harzianic acid, suggesting that the fungus produces this metabolite as part of its interaction with plants. chemfaces.com Other media formulations used for producing Trichoderma secondary metabolites include components like peptone, corn flour, glucose, and bran, supplemented with minerals such as KH₂PO₄ and MgSO₄. google.comgoogle.com

Table 3: Effect of Medium Components on Harzianic Acid Production

| Component | Effect | Rationale/Mechanism | Reference |

|---|---|---|---|

| Low Iron (Fe³⁺) | Induces production | Harzianic acid acts as a siderophore to chelate and acquire iron. | oup.comnih.gov |

| Tomato Tissue | Elicits production | Suggests a role in Trichoderma-plant interactions. | chemfaces.com |

| Glucose | Carbon Source | Standard component in fermentation media for fungal growth. | google.comgoogle.com |

Other Factors

Temperature: While specific studies optimizing temperature for harzianic acid are limited, the general cultivation temperature for Trichoderma strains for secondary metabolite production is consistently reported to be in the range of 25–28 °C. oup.commdpi.comgoogle.com

Aeration: Aeration is a critical factor in solid-state fermentation for Trichoderma, influencing sporulation and the production of various enzymes. researchgate.net Although its direct effect on harzianic acid synthesis is not well-documented, as an aerobic fungus, the oxygen supply would be essential for the metabolic activity required for its production.

Mechanisms of Action: Molecular and Cellular Research

Inhibition of Acetohydroxyacid Synthase (AHAS)

A primary and well-documented mechanism of action for harzianic acid is its inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.govacs.orgnih.gov This enzyme is crucial as it catalyzes the initial step in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. nih.govnih.govresearchgate.net The BCAA pathway is essential for the growth and development of fungi and plants, making AHAS a validated target for the development of fungicides and herbicides. nih.govacs.orgnih.gov

Selective Inhibition of Fungal AHAS

A noteworthy characteristic of harzianic acid is its selective inhibition of fungal AHAS. nih.govacs.orgnih.gov Research has demonstrated that while it potently inhibits AHAS from filamentous fungi, including significant plant pathogens, it shows significantly weaker inhibition against yeast AHAS and no observable inhibition of plant AHAS. nih.gov This selectivity suggests a structural or conformational difference between the fungal and plant enzymes that harzianic acid exploits. nih.govacs.orgnih.gov

Kinetic studies have revealed that harzianic acid acts as a competitive inhibitor of fungal AHAS. nih.govmedchemexpress.com This mode of inhibition signifies that harzianic acid directly competes with the enzyme's natural substrates for binding to the active site. libretexts.orgsci-hub.se The binding of harzianic acid to the active site prevents the substrate from binding, thereby halting the enzymatic reaction. libretexts.orgsci-hub.se The inhibition constant (Ki) for the interaction between harzianic acid and Trichoderma afroharzianum AHAS (ThAHAS) has been determined to be 6.65 μM. nih.govmedchemexpress.com In competitive inhibition, the maximum reaction rate (Vmax) remains unchanged, but the Michaelis constant (Km) increases, indicating that a higher substrate concentration is required to achieve half of Vmax in the presence of the inhibitor. libretexts.orgsci-hub.se

Table 1: Inhibition Constants (Ki) of Harzianic Acid Against Various AHAS Enzymes

| Enzyme Source | Organism | Inhibition Constant (Ki) |

|---|---|---|

| Fungal AHAS | Trichoderma afroharzianum (ThAHAS) | 6.65 μM nih.gov |

| Yeast AHAS | Saccharomyces cerevisiae (SceAHAS) | ~83 μM nih.gov |

A significant finding is the ability of harzianic acid to inhibit common resistant variants of AHAS. nih.govacs.orgnih.gov Many commercial herbicides target AHAS, and their widespread use has led to the emergence of resistance in weeds and fungi, often through a single amino acid mutation in the enzyme's active site (e.g., a proline to valine substitution). nih.gov Harzianic acid, however, effectively inhibits these resistant AHAS variants, suggesting it binds to the enzyme in a manner distinct from these conventional inhibitors. nih.govacs.orgnih.gov This capability highlights its potential to overcome existing resistance issues. nih.gov

Competitive Inhibition Kinetics

Structural Basis of AHAS-Harzianic Acid Interaction

Structural analysis of the AHAS enzyme complexed with harzianic acid has provided molecular insights into its inhibitory mechanism. nih.govacs.orgnih.govrcsb.org These studies confirm that harzianic acid binds within the active site of the enzyme, consistent with its role as a competitive inhibitor. nih.govrcsb.org The binding mode of harzianic acid is different from that of all known commercial AHAS inhibitors. nih.govacs.orgnih.gov This alternative binding mode is key to its selectivity for fungal AHAS and its effectiveness against herbicide-resistant variants. nih.govacs.orgnih.gov The specific interactions between harzianic acid and the amino acid residues in the active site of fungal AHAS rationalize its potent and selective inhibition. nih.govrcsb.org

Producer Self-Resistance Mechanisms: Role of AHASM

The producing organism, Trichoderma, must protect itself from the toxic effects of the harzianic acid it synthesizes. This is achieved through a self-resistance mechanism involving a variant of the AHAS enzyme, denoted as AHASM. nih.gov Genomic analysis of Trichoderma afroharzianum revealed the presence of two AHAS genes: a standard housekeeping AHAS (ThAHAS) and a second, variant AHAS (ThAHASM). nih.gov This AHASM is phylogenetically grouped with other AHAS variants found in the biosynthetic gene clusters of other fungi. nih.gov Biochemical assays have shown that while harzianic acid can inhibit the standard ThAHAS, the AHASM variant provides resistance, allowing the fungus to continue its essential BCAA synthesis even in the presence of its own secondary metabolite. nih.gov The discovery of this self-resistance gene was instrumental in identifying AHAS as the molecular target of harzianic acid. researchgate.netmdpi.com

Antimicrobial Activity Mechanisms

Beyond its specific action on AHAS, harzianic acid exhibits broader antimicrobial activity, particularly against Gram-positive bacteria. biorxiv.orgfrontiersin.orgmdpi.com While the inhibition of bacterial AHAS is a potential target, studies suggest that other mechanisms are also at play, especially at higher concentrations. biorxiv.orgfrontiersin.org

Research indicates that harzianic acid can disrupt the bacterial cell membrane. mdpi.comresearchgate.net At high concentrations, it has been shown to form pores in the cell membranes of Gram-positive bacteria, leading to a loss of membrane potential and cell viability. biorxiv.orgresearchgate.net This membrane-targeting activity appears to be a key component of its antibacterial effect. frontiersin.orgmdpi.com

Furthermore, harzianic acid's ability to chelate metal ions, particularly iron (Fe³⁺), may contribute to its antimicrobial properties. medchemexpress.comoup.com By sequestering essential metal ions like iron, harzianic acid can limit their availability to pathogenic microbes, thereby inhibiting their growth. medchemexpress.comoup.com This iron-chelating property is a known mechanism for the antimicrobial action of other siderophores.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Harzianic acid |

| Valine |

| Leucine |

| Isoleucine |

| Iron (Fe³⁺) |

Bacterial Membrane Targeting and Pore Formation

Dynamic bacterial morphology imaging has shown that treatment with harzianic acid results in effects similar to those of nisin, a known pore-forming antimicrobial peptide. nih.gov These effects include the loss of turgor pressure and the formation of large membrane aggregates. nih.gov Further evidence comes from assays using the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes. biorxiv.orgnih.gov Treatment with harzianic acid led to the staining of the bacterial nucleoid with SYTOX Green, confirming that the cell membrane had become permeable. biorxiv.orgnih.gov

Studies using the membrane potential-sensitive dye DiSC3(5) revealed that harzianic acid induces rapid membrane depolarization, a direct consequence of ion flow through newly formed pores. biorxiv.orgresearchgate.net This effect was observed to be concentration-dependent, with significant membrane disruption occurring at twice the minimum inhibitory concentration (2 × MIC). biorxiv.orgresearchgate.net At lower concentrations (0.5 × MIC and 1 × MIC), no immediate effect on the cell membrane was detected, suggesting that pore formation is a primary mechanism at elevated concentrations of the compound. biorxiv.org

The precise mechanism by which harzianic acid forms these pores is still under investigation. nih.gov Unlike vancomycin (B549263) and nisin, which bind to lipid II to initiate pore formation, harzianic acid does not appear to interact directly with lipid I or lipid II. biorxiv.orgbiorxiv.org This suggests a distinct pathway for disrupting the bacterial membrane. biorxiv.org

Interference with Bacterial Iron Availability

Modulation of Bacterial Calcium Homeostasis

Harzianic acid has been shown to interact with and modulate calcium (Ca²⁺) levels. nih.govresearchgate.net Studies have demonstrated its capability to form stable complexes with calcium divalent cations. nih.gov This interaction is significant as bacterial infections, such as those caused by Staphylococcus aureus, are known to disrupt calcium signaling in host cells. nih.gov Research has shown that harzianic acid can significantly modulate the increase in cytosolic Ca²⁺ in human keratinocytes (HaCaT cells) when they are incubated with S. aureus. nih.govresearchgate.net By chelating calcium, harzianic acid may interfere with the pathogen's ability to manipulate host cell calcium levels, a process that is often linked to the progression of infection and tissue damage. researchgate.net The formation of neutral or negatively charged complexes with calcium in a 1:1 or 1:2 ratio has been confirmed through various analytical techniques, with the specific species formed being dependent on the pH of the solution. nih.gov

Interference with Bacterial Iron Availability

A key aspect of harzianic acid's antimicrobial activity is its ability to chelate ferric iron (Fe³⁺). nih.govresearchgate.netnih.gov Iron is an essential micronutrient for bacterial growth and pathogenesis. researchgate.net By binding to iron, harzianic acid acts as a siderophore, a small molecule that can sequester iron from the environment, thereby limiting its availability to bacteria. researchgate.netnih.gov This iron-chelating property represents a significant mechanism for inhibiting bacterial growth, as it effectively creates an iron-starved environment for the pathogens. researchgate.net The complex formed between harzianic acid and Fe³⁺ has been demonstrated to be stable and may play a role in the broader biological activities of the compound, including its plant growth-promoting effects. researchgate.netmdpi.com

Development and Characterization of Harzianic Acid Resistant Strains

To better understand the mechanisms of action of harzianic acid, researchers have developed and studied resistant bacterial strains. biorxiv.orgnih.gov Through continuous exposure of Bacillus subtilis to increasing concentrations of harzianic acid, a resistant strain, designated M9015, was isolated. biorxiv.orgnih.gov This strain exhibited a four-fold higher resistance to harzianic acid compared to the wild-type strain. biorxiv.orgnih.gov

The development of resistance was determined to be due to genetic mutations rather than temporary adaptation, as the resistance was maintained even after multiple passages in a medium without harzianic acid. biorxiv.orgnih.gov Genomic sequencing of the M9015 strain revealed five mutations in the coding regions of four different genes. biorxiv.orgnih.gov

One notable characteristic of the resistant strain was the appearance of more translucent colonies. biorxiv.orgnih.gov This was linked to a mutation in the atpE gene. biorxiv.orgnih.gov Furthermore, the M9015 strain showed cross-resistance to the antibiotic rifampin. biorxiv.orgnih.gov This cross-resistance was attributed to a mutation in the yusO or mdtR gene, a component of a multidrug resistance operon. biorxiv.orgnih.govnih.gov The disruption of this operon appears to be a key factor in the observed resistance to both harzianic acid and rifampin. biorxiv.org

Activity Against Phytopathogenic Fungi

Harzianic acid has demonstrated significant antifungal properties against a variety of plant pathogenic fungi. biovirid.comresearchgate.net Its activity has been documented against species such as Pythium irregulare, Sclerotinia sclerotiorum, and Rhizoctonia solani. mdpi.comresearchgate.net

Inhibition of Mycelial Growth

A primary mechanism of harzianic acid's antifungal action is the inhibition of mycelial growth. researchgate.net Studies have shown that even at low concentrations, harzianic acid can effectively suppress the growth of fungal mycelia. researchgate.net For instance, in vitro tests have demonstrated its inhibitory effects on the growth of Rhizoctonia solani, Sclerotinia sclerotiorum, and Pythium irregulare. researchgate.net The ability to hinder mycelial proliferation is a key factor in its potential as a biocontrol agent against these destructive plant pathogens. researchgate.net

Inhibition of Mycelial Growth

Metal Chelation and Siderophore Properties

Harzianic acid, a tetramic acid derivative, is recognized for its significant metal-chelating capabilities. mdpi.comresearchgate.net Its chemical structure, featuring hydroxyl, carboxylic, and carbonyl groups, makes it an effective ligand for a variety of metal cations. mdpi.comoup.com This property is intrinsically linked to many of its biological activities, including its role as a siderophore. oup.comoup.comnih.gov Siderophores are specialized, low-molecular-weight compounds produced by microorganisms to scavenge and solubilize iron from the environment, a crucial nutrient that is often in an insoluble form. oup.comoup.com The ability of harzianic acid to bind ferric iron (Fe³⁺) is a key aspect of its function, allowing it to enhance nutrient availability for plants while simultaneously limiting its access to competing pathogenic microbes. researchgate.netoup.comoup.com

Harzianic acid exhibits a strong binding affinity for ferric iron (Fe³⁺), classifying it as a siderophore. oup.comoup.comnih.gov This was demonstrated using the chrome azurol S (CAS) agar (B569324) assay, where purified harzianic acid created an orange halo, indicating the formation of a complex with Fe³⁺. oup.comoup.com When Fe³⁺ is added to a solution of harzianic acid, the color changes to red, further signifying complex formation. oup.com

LC-MS analysis of a solution containing both harzianic acid and Fe³⁺ revealed a 1:1 complex. oup.comoup.com The apparent binding constant (Kd) for the Fe³⁺-harzianic acid complex has been determined to be 1.79 × 10⁻²⁵ M. nih.govoup.com This value indicates a high affinity, stronger than that of the common chelator EDTA, and suggests that harzianic acid can effectively compete for iron in the soil environment. oup.com

Table 2: Comparative Fe(III) Binding Affinity of Harzianic Acid This table provides a comparison of the dissociation constant (Kd) of the Fe-Harzianic Acid complex with other known chelators. A lower Kd value indicates a higher affinity.

| Chelator | Dissociation Constant (Kd) in M | Reference |

| Desferrioxamine | 1.00 x 10⁻³⁰ | oup.com |

| Pyoverdin | 5.00 x 10⁻²⁷ | oup.com |

| Harzianic Acid | 1.79 x 10⁻²⁵ | oup.com |

| EDTA | 6.30 x 10⁻²⁵ | oup.com |

| Pyochelin | 1.58 x 10⁻²⁴ | oup.com |

Beyond its role as a siderophore, harzianic acid has the capability to form complexes with divalent cations, including calcium (Ca²⁺). mdpi.commdpi.com The interaction between harzianic acid and calcium ions has been investigated using multiple analytical techniques, such as mass spectrometry, potentiometry, spectrophotometry, and nuclear magnetic resonance (NMR). mdpi.comresearchgate.netnih.govnih.gov These studies confirm that harzianic acid can form stable neutral or negatively charged complexes with Ca²⁺. nih.gov

The stoichiometry of these complexes is dependent on the pH and the concentration ratio of the ligand to the metal. nih.gov Both a mono-complex (CaL) and a bis-complex (CaL₂⁻) have been identified. mdpi.com For instance, at a pH around 4 with equal concentrations of the cation and ligand, the mono-complex CaL is the dominant species. mdpi.com At a higher pH (above 7), both the mono- and bis-complex species can be present in solution. mdpi.com High-resolution mass spectrometry has detected ions corresponding to Ca²⁺ and harzianic acid in 1:2 and 1:3 metal-to-ligand ratios. nih.gov

Table 3: Mass Spectrometric Analysis of Ca²⁺-Harzianic Acid Solutions This table shows the most abundant ions detected in high-resolution mass spectrometry (HRMS) of solutions containing harzianic acid and Ca²⁺, indicating complex formation. mdpi.comnih.gov

| Ion Formula | Description | Reference |

| [M+H]⁺ | Protonated Harzianic Acid | mdpi.comnih.gov |

| [M+Na]⁺ | Sodium Adduct of Harzianic Acid | mdpi.comnih.gov |

| [M+K]⁺ | Potassium Adduct of Harzianic Acid | nih.gov |

| [Ca(M-H)M]⁺ | 1:2 Calcium-Harzianic Acid Complex | nih.gov |

| [Ca(M-H)M₂]⁺ | 1:3 Calcium-Harzianic Acid Complex | nih.gov |

| (M represents the harzianic acid molecule) |

Research has demonstrated the capacity of harzianic acid to coordinate with several dipositive toxic heavy metals. mdpi.comnih.gov Its ability to form stable complexes with cadmium (Cd²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and lead (Pb²⁺) has been studied, which may play a role in the tolerance of plants in contaminated soils. mdpi.comnih.govresearchgate.net The formation of these complexes has been verified through techniques including mass spectrometry and circular dichroism. mdpi.comnih.gov These studies confirm that harzianic acid is an efficient ligand for a variety of metal cations. researchgate.netresearchgate.net

Table 4: Characterization of M²⁺-Harzianic Acid Complexes by LC-MS The table below summarizes the ions identified through Liquid Chromatography-Mass Spectrometry (LC-MS) for complexes of harzianic acid with various toxic heavy metals. researchgate.netresearchgate.net

| Metal Cation (M²⁺) | Ion Formula Identified | Reference |

| Cadmium (Cd²⁺) | [M+Cd-H]⁺ | researchgate.net |

| Lead (Pb²⁺) | [M+Pb-H]⁺ | researchgate.net |

| Cobalt (Co²⁺) | [M+Co-H]⁺ | researchgate.net |

| Nickel (Ni²⁺) | [M+Ni-H]⁺ | researchgate.net |

| (M represents the harzianic acid molecule) |

The chelating ability of harzianic acid extends to tripositive rare-earth elements (REEs), which are considered emerging environmental contaminants. mdpi.comgeosciencefrontiers.com The coordination of harzianic acid with a selection of REEs has been investigated using mass spectrometry, circular dichroism, UV-Vis spectrophotometry, and pH measurements. mdpi.comunina.it

Studies have confirmed that harzianic acid forms both mono-complexes (LnL⁺) and bis-complexes (LnL₂⁻) with lanthanum (La³⁺), neodymium (Nd³⁺), samarium (Sm³⁺), and gadolinium (Gd³⁺). mdpi.com Further research expanded this to include other REEs such as praseodymium (Pr³⁺), europium (Eu³⁺), holmium (Ho³⁺), and thulium (Tm³⁺). mdpi.comresearchgate.net For Pr³⁺, Ho³⁺, and Tm³⁺, primarily mono-complexes (PrL⁺, HoL⁺, TmL⁺) were detected, while Eu³⁺ almost exclusively formed the bis-complex (EuL₂⁻) under the experimental conditions. mdpi.comresearchgate.net These interactions suggest that natural ligands like harzianic acid can influence the fate and bioavailability of REEs in the environment. mdpi.com

Table 5: Summary of Harzianic Acid Interactions with Rare-Earth Elements (REEs) This table outlines the types of complexes formed between harzianic acid and various rare-earth cations.

| Rare-Earth Cation (Ln³⁺) | Complex Types Formed | Reference |

| Lanthanum (La³⁺) | Mono-complex (LnL⁺), Bis-complex (LnL₂⁻) | mdpi.comunina.it |

| Neodymium (Nd³⁺) | Mono-complex (LnL⁺), Bis-complex (LnL₂⁻) | mdpi.comunina.it |

| Samarium (Sm³⁺) | Mono-complex (LnL⁺), Bis-complex (LnL₂⁻) | mdpi.comunina.it |

| Gadolinium (Gd³⁺) | Mono-complex (LnL⁺), Bis-complex (LnL₂⁻) | mdpi.comunina.it |

| Praseodymium (Pr³⁺) | Mono-complex (LnL⁺) | mdpi.comresearchgate.net |

| Europium (Eu³⁺) | Bis-complex (LnL₂⁻) | mdpi.comresearchgate.net |

| Holmium (Ho³⁺) | Mono-complex (LnL⁺) | mdpi.comresearchgate.net |

| Thulium (Tm³⁺) | Mono-complex (LnL⁺) | mdpi.comresearchgate.net |

The potent siderophore properties of harzianic acid are directly linked to its role in nutrient solubilization and availability, particularly for iron. researchgate.netacs.org In many soil environments, iron exists as insoluble Fe³⁺ oxides, making it unavailable to plants and microorganisms. oup.comoup.com Harzianic acid, by strongly chelating Fe³⁺, effectively solubilizes this essential micronutrient. researchgate.netoup.comnih.gov

This mechanism serves a dual purpose. Firstly, it makes iron more accessible to plants, which can take up certain Fe³⁺-siderophore complexes, thereby promoting plant growth, especially in iron-deficient conditions. oup.comoup.comacs.org Studies have shown that harzianic acid can improve root length and increase iron levels in plants grown in low-iron media. oup.com Secondly, by sequestering iron, harzianic acid creates a competitive advantage for its producer, Trichoderma, and can suppress the growth of pathogenic microorganisms by depriving them of this necessary nutrient. oup.comoup.compeptechbio.com This alteration of nutrient availability in the soil is a key component of its beneficial effects in agricultural applications. chemfaces.comoup.comnih.gov

Ecological Roles and Interactions

Involvement in Plant-Microbe Interactions

Harzianic acid is a key secondary metabolite produced by Trichoderma species that has a substantial impact on the host plant's metabolism and its interactions with other organisms in the soil. researchgate.netoup.comoup.com This compound is recognized for its antifungal properties and its ability to promote plant growth. nih.govchemfaces.com Its functions are diverse, ranging from direct effects on other microbes to indirect effects on the plant that enhance its health and resilience.

Modulation of Rhizosphere Microbial Communities

Harzianic acid contributes to shaping the microbial landscape of the rhizosphere, the soil region directly influenced by root secretions. The root-colonizing fungus Trichoderma afroharzianum (formerly T. harzianum T22) is known to have a major influence on the composition of soil microbes. nih.gov The production of secondary metabolites like harzianic acid by Trichoderma can impact the growth and activity of other microorganisms, thereby altering the microbial community structure. nih.govmdpi.com

The interactions mediated by harzianic acid can be both direct and indirect. Directly, its antimicrobial properties can suppress the growth of plant pathogens. nih.govchemfaces.comnih.gov Indirectly, by influencing plant health and root exudation patterns, it can create a more favorable environment for beneficial microbes. For instance, a single application of T. harzianum has been shown to increase the rhizosphere levels of arbuscular mycorrhizal fungi (AMF) and facilitate their access to the roots of both host and non-host plants. mdpi.com The metabolic interactions between inoculants like Trichoderma and plant roots are crucial for assembling rhizosphere microbial communities that support plant growth. mdpi.com

Promotion of Plant Growth and Development

Table 1: Effect of Harzianic Acid on Tomato Seedling Growth

Harzianic acid plays a crucial role in enhancing plant nutrient uptake, particularly iron. researchgate.netoup.comchemfaces.com It acts as a siderophore, a small, high-affinity iron-chelating compound. oup.com This ability to bind with ferric iron (Fe³⁺) represents a mechanism for iron solubilization, which significantly alters nutrient availability in the soil for both microorganisms and the host plant. researchgate.netoup.comchemfaces.com

Table 2: Effect of T. harzianum T447 on Nutrient Content in Tomato Seedlings

Enhanced Root and Shoot Growth

Induction of Plant Defense Responses and Systemic Resistance

Harzianic acid is involved in activating plant defense mechanisms and inducing systemic resistance. researchgate.netoup.comchemfaces.com This means that in addition to its direct antimicrobial effects, it can prime the plant to better defend itself against future pathogen attacks. mdpi.com

The application of harzianic acid has been shown to modulate signaling pathways in plants that are involved in defense. nih.govencyclopedia.pub Specifically, it can induce genes associated with both the jasmonic acid/ethylene (JA/ET) and salicylic (B10762653) acid (SA) signaling pathways. mdpi.comnih.govencyclopedia.pub The JA/ET pathway is typically associated with induced systemic resistance (ISR), while the SA pathway is linked to systemic acquired resistance (SAR). mdpi.com By activating both, harzianic acid can lead to a broad-spectrum enhancement of the plant's immune system. mdpi.com For instance, when tomato plants treated with harzianic acid were subsequently challenged with a pathogen, they exhibited higher systemic resistance. researchgate.net

Role in Plant Tolerance to Abiotic Stresses, e.g., Metal Contamination

Harzianic acid contributes to a plant's ability to withstand abiotic stresses, including the presence of heavy metals in the soil. oup.com The chelating properties of harzianic acid are key to this function. nih.govnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Harzianic acid |

| Iron |

| Calcium |

| Magnesium |

| Phosphorus |

| Potassium |

| Cadmium |

| Cobalt |

| Nickel |

| Lead |

| Jasmonic acid |

| Ethylene |

Role in Inter-Microbial Competition and Antagonism

Harzianic acid is a key secondary metabolite through which Trichoderma species exert their antagonistic effects on other microorganisms. researchgate.net Its role in inter-microbial competition is multifaceted, involving direct inhibition and competition for essential nutrients. oup.compreprints.org

One of the primary mechanisms of antagonism is antibiosis , where harzianic acid directly inhibits the growth of competing fungi and bacteria. frontiersin.orgisciii.es It has demonstrated a broad spectrum of antimicrobial activity. nih.govfrontiersin.org For instance, research has shown its effectiveness against various Gram-positive bacteria. frontiersin.orgnih.gov Studies suggest that at higher concentrations, harzianic acid can target and disrupt the cell membrane of these bacteria. biorxiv.orgresearchgate.net

Another critical aspect of its competitive strategy is its function as a siderophore . oup.comresearchgate.net Harzianic acid is a potent iron-chelating agent, binding to ferric iron (Fe³⁺) in the soil. oup.comacs.org This action sequesters iron, an essential micronutrient, making it less available to other soil microbes, including plant pathogens. researchgate.netresearchgate.net This competition for iron can effectively starve and suppress the growth of pathogenic microorganisms in the rhizosphere. oup.com

Furthermore, harzianic acid is involved in the broader competitive interactions within the soil ecosystem. researchgate.netmdpi.com By inhibiting the growth of a range of microbes, it helps Trichoderma to successfully compete for space and nutrients, thereby establishing dominance in its ecological niche. oup.comfftc.org.tw The production of harzianic acid, often in concert with other secondary metabolites and cell wall-degrading enzymes, creates a synergistic effect that enhances Trichoderma's antagonistic capabilities. isciii.es

Harzianic Acid as a Biocontrol Agent for Plant Pathogens

The antagonistic properties of harzianic acid make it a valuable natural compound for the biological control of plant diseases. fftc.org.twresearchgate.net It has been shown to be effective against a wide array of plant pathogenic fungi and oomycetes. nih.govnih.gov

The primary mode of action as a biocontrol agent is the direct inhibition of pathogen growth. researchgate.netresearchgate.net Research has documented the antifungal activity of harzianic acid against several economically important plant pathogens. researchgate.netnih.gov A key molecular target in fungi is the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids. biorxiv.orgnih.gov Harzianic acid acts as a selective inhibitor of fungal AHAS, disrupting this essential metabolic pathway and thereby arresting fungal growth. nih.gov Notably, it can also inhibit resistant variants of AHAS, making it a robust biocontrol agent. nih.gov

The efficacy of harzianic acid as a biocontrol agent has been demonstrated against a range of pathogens, as detailed in the table below.

| Pathogen Species | Disease | Reference |

| Sclerotinia sclerotiorum | White Mold | acs.orgresearchgate.netnih.gov |

| Rhizoctonia solani | Root Rot, Damping-off | researchgate.netresearchgate.netnih.gov |

| Pythium irregulare | Damping-off, Root Rot | nih.govresearchgate.net |

| Pythium ultimum | Damping-off, Root Rot | acs.orgfftc.org.tw |

| Fusarium oxysporum | Fusarium Wilt | biovirid.commdpi.com |

| Botrytis cinerea | Gray Mold | researchgate.net |

| Phytophthora cinnamomi | Phytophthora Root Rot | researchgate.net |

| Leptosphaeria maculans | Blackleg | researchgate.net |

| Sclerotium rolfsii | Southern Blight | nih.govfftc.org.tw |

| Pasteurella piscicida | (Gram-negative bacterium) | nih.gov |

Beyond direct antagonism, harzianic acid contributes to biocontrol indirectly . Its ability to chelate iron not only hinders pathogens but can also make iron more available to the host plant, thereby promoting plant health and vigor. oup.comacs.org Furthermore, evidence suggests that harzianic acid can induce systemic resistance in plants, priming their defense mechanisms against subsequent pathogen attacks. biovirid.comfrontiersin.org This induction of plant defenses adds another layer to its efficacy as a biocontrol agent. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| Harzianic acid |

Analytical and Synthetic Methodologies in Harzianic Acid Research

Analytical Techniques for Detection and Characterization

A variety of analytical methods are employed to detect, quantify, and characterize harzianic acid, providing insights into its molecular structure, purity, and interactions with other molecules.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry is a cornerstone technique for the identification and characterization of harzianic acid. frontiersin.org Liquid chromatography-mass spectrometry (LC-MS) is frequently used for the analysis of harzianic acid in complex mixtures, such as fungal culture filtrates. mdpi.comoup.com High-resolution mass spectrometry (HRMS) provides precise mass measurements, which aids in determining the elemental composition of the molecule. frontiersin.orgnih.gov

In positive ion mode, electrospray ionization (ESI) mass spectra of harzianic acid typically show peaks corresponding to the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the sodiated dimer [2M+Na]⁺. mdpi.com For instance, high-resolution mass spectrometry of a purified active compound revealed a mass for the sodium adduct of 388.1750, which is consistent with the molecular formula C₁₉H₂₇NO₆Na. frontiersin.orgnih.gov

LC-MS has also been instrumental in studying the chelating properties of harzianic acid. Analysis of harzianic acid in the presence of various metal cations has confirmed the formation of metal-ligand complexes. mdpi.comnih.gov For example, LC-ESI-HRMS spectra of solutions containing harzianic acid and divalent metals like copper, manganese, and zinc have shown dimeric peaks of the type [2M − H + Metal]⁺, confirming a 2:1 stoichiometric ratio of harzianic acid to the metal ion. mdpi.com In the case of lead (Pb²⁺), a complex ion with the composition [HL + Pb]⁺ has also been detected. nih.gov The interaction with trivalent iron (Fe³⁺) has been investigated, showing the formation of a 1:1 chloride-containing complex. oup.com

High-performance liquid chromatography (HPLC) coupled with a quadrupole-time-of-flight (Q-TOF) mass spectrometer is a powerful tool for analyzing harzianic acid and its metal complexes. nih.govnih.gov This technique has been used to study the coordination of harzianic acid with rare-earth cations, where mass peaks attributable to ions containing both the lanthanide cation and harzianic acid, typically in a 1:2 metal-to-ligand ratio, were observed. nih.gov

Table 1: Characterization of Metal²⁺-Harzianic Acid Complexes by LC/MS mdpi.comnih.gov

| Metal Ion | Observed Complex Ions | Stoichiometry (Ligand:Metal) |

| Cu²⁺ | [M-H + Cu]⁺, [2M − H + Cu]⁺ | 1:1, 2:1 |

| Mn²⁺ | [2M − H + Mn]⁺ | 2:1 |

| Zn²⁺ | [2M − H + Zn]⁺ | 2:1 |

| Pb²⁺ | [HL + Pb]⁺, [H₃L₂ + Pb]⁺ | 1:1, 2:1 |

| Cd²⁺ | [H₃L₂ + Cd]⁺ | 2:1 |

| Co²⁺ | [H₃L₂ + Co]⁺ | 2:1 |

| Ni²⁺ | [H₃L₂ + Ni]⁺ | 2:1 |

| Fe³⁺ | [M–H + Fe(III) + Cl₂ + H]⁺, [M–2H + Fe(III) + Cl + H]⁺ | 1:1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of harzianic acid. frontiersin.orgresearchgate.net A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC), and Heteronuclear Multiple-Bond Correlation Spectroscopy (HMBC), have been used to confirm the structure of harzianic acid. frontiersin.orgnih.gov The NMR data obtained for the isolated compound are consistent with previously reported values. frontiersin.orgmdpi.com

¹H-NMR spectra of harzianic acid have been recorded in various deuterated solvents, including CDCl₃, CD₃OD, and mixtures like CD₃OD/D₂O. mdpi.comnih.gov These spectra have been crucial in studying the interactions between harzianic acid and metal cations. For example, the ¹H-NMR spectrum of harzianic acid in the presence of MnCl₂ showed significant downfield and upfield shifts for specific protons, providing evidence for the coordination of the manganese cation. mdpi.com Similar shifts were observed in the presence of Zn(ClO₄)₂. mdpi.com

The analysis of mono- and bidimensional NMR spectra has also been used to differentiate between harzianic acid and its isomers, such as iso-harzianic acid. These two compounds exhibit highly similar NMR spectra, with the main differences observed in the signals for H-5' and H-6', suggesting a different stereochemistry at the C5 and C6 positions. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Spectral Data for Harzianic Acid (in CD₃OD) researchgate.net

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |

| 2 | 175.8 | - |

| 3 | 102.1 | - |

| 4 | 196.8 | - |

| 5 | 194.2 | - |

| 6 | 69.8 | 4.35 (s) |

| 7 | 42.1 | 2.51 (dd, 14.2, 4.4); 2.21 (dd, 14.2, 8.8) |

| 8 | 178.9 | - |

| 1' | 30.1 | 3.09 (s) |

| 2' | 129.8 | 6.31 (d, 11.2) |

| 3' | 142.1 | 7.53 (dd, 15.0, 11.2) |

| 4' | 131.2 | 6.27 (dd, 15.0, 10.0) |

| 5' | 146.4 | 6.78 (m) |

| 6' | 34.2 | 2.15 (m) |

| 7' | 70.1 | 3.84 (t, 6.4) |

| 8' | 36.8 | 1.50 (m) |

| 9' | 24.1 | 1.38 (m) |

| 10' | 14.4 | 0.92 (t, 7.4) |

| 11' | 20.3 | 1.15 (s) |

Spectrophotometric Methods (UV-Vis, Circular Dichroism)

Spectrophotometric methods, including UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy, are valuable for characterizing harzianic acid and its interactions with metal ions. nih.govmdpi.com The UV-Vis spectrum of harzianic acid in its pure form exhibits maximum absorbance at approximately 244 nm and 363 nm. frontiersin.orgnih.gov

UV-Vis spectrophotometric titrations are employed to study the formation and stoichiometry of metal-harzianic acid complexes. mdpi.com By monitoring the changes in the UV-Vis spectra at different pH values and metal-to-ligand molar ratios, the formation of complexes can be observed. mdpi.comresearchgate.net For instance, in the presence of Zn(II), considerable spectral variation is observed up to a metal/ligand molar ratio of 0.5, which is consistent with the formation of a 1:2 stoichiometric complex. mdpi.com Similar studies have been conducted with other metal ions like Cu²⁺, Fe²⁺, and Mn²⁺. mdpi.com

Circular dichroism spectroscopy provides information about the stereochemistry of harzianic acid and its conformational changes upon binding to metal cations. nih.govmdpi.com The CD spectra of solutions containing harzianic acid and various metal cations, such as Pb²⁺, Cd²⁺, Co²⁺, and Ni²⁺, show distinct peaks whose intensities change with pH, indicating specific interactions between the metal ions and the ligand. mdpi.com These techniques have also been applied to investigate the coordination of harzianic acid with rare-earth cations. nih.govresearchgate.net

Potentiometric Titration

Potentiometric titration is a key technique used to determine the protonation constants of harzianic acid and the stability constants of its metal complexes. mdpi.comnih.gov Due to the low solubility of harzianic acid in water, these measurements are often performed in mixed solvents, such as a 50:50 (w/w) mixture of methanol (B129727) and 0.1 M sodium perchlorate. mdpi.comnih.gov

The experimental setup typically involves a glass electrode to measure the pH of the solution. mdpi.comnih.gov By titrating a solution of harzianic acid with a standard base and monitoring the pH, the acid dissociation constants (pKa values) can be determined. nih.govmdpi.com These constants are crucial for understanding the species of harzianic acid that exist at different pH values. nih.govmdpi.com

Potentiometric titrations are also used in conjunction with spectrophotometric methods to study the formation of metal complexes. nih.govmdpi.com The data from these titrations help in creating models that describe the stoichiometry and stability of the complexes formed between harzianic acid and various metal ions. mdpi.com

Chromatography (HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are essential techniques for the purification, separation, and quantification of harzianic acid. frontiersin.orgmdpi.com These methods are often coupled with other detection techniques, such as UV-Vis or mass spectrometry, for comprehensive analysis. frontiersin.orgoup.com

HPLC is used to fractionate crude extracts from fungal cultures to isolate pure harzianic acid. frontiersin.org The purity of the isolated compound can then be confirmed by subsequent analytical techniques. mdpi.com

UHPLC, offering higher resolution and shorter analysis times, is particularly useful for the rapid identification of secondary metabolites, including harzianic acid, in complex mixtures. mdpi.comresearchgate.net UHPLC-MS/MS has been employed to analyze fungal extracts, facilitating the identification of a range of compounds. mdpi.com These chromatographic methods are fundamental in metabolomic studies of fungi that produce harzianic acid. dntb.gov.uaresearchgate.net

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for determining the three-dimensional structure of molecules in their crystalline state. The absolute configuration of harzianic acid at its asymmetric carbons (C-5′ and C-7) was determined to be S,S through X-ray diffraction studies. mdpi.comacs.org This technique provided definitive proof of the molecule's stereochemistry. scispace.com More recently, the crystal structure of the acetohydroxyacid synthase (AHAS) enzyme from Trichoderma hamatum in complex with harzianic acid has been determined, revealing the molecular basis of its inhibitory activity. nih.gov

Synthetic Approaches to Harzianic Acid and its Analogues

Total Synthesis Strategies

The process began with the synthesis of the β-keto amide intermediate, which was then cyclized using potassium tert-butoxide to yield harzianic acid ethyl ester. acs.org The successful synthesis provided a synthetic sample whose NMR spectral data, high-resolution mass spectrometry, and specific rotation were in excellent agreement with the data published for the natural compound. acs.org This synthetic route's efficiency and adaptability also allow for the potential synthesis of a wide array of analogues by varying the aldehyde and pyruvate (B1213749) starting materials. acs.org

Synthesis of Harzianic Acid Stereoisomers and Derivatives

The synthetic strategy developed for the total synthesis of harzianic acid was also successfully applied to produce its three stereoisomers. acs.orgnih.gov This provided essential material for a comparative analysis of their respective biological activities. acs.orgnih.gov Among the stereoisomers synthesized is isoharzianic acid, which is the C-5′ epimer of harzianic acid. mdpi.com

The synthesis of the (R,R) enantiomer of harzianic acid and its epimer, (S,R)-5'-isoharzianic acid, was also accomplished. acs.org The availability of these synthetic stereoisomers was crucial, as subsequent biological evaluations revealed that isomers in the enantiomeric series opposite to that of natural harzianic acid exhibited unexpectedly improved antifungal activity. acs.orgnih.gov Besides stereoisomers, other naturally occurring analogues such as homoharzianic acid and demethylharzianic acid have been identified. nih.gov

Research Methodologies for Biological Activity Assessment (Non-human/non-clinical)

Enzyme Inhibition Assays and Kinetic Studies

Biochemical assays have been a key methodology in elucidating the mechanism of action of harzianic acid. nih.gov Studies have identified acetohydroxyacid synthase (AHAS), the first enzyme in the branched-chain amino acid biosynthetic pathway, as a primary target. nih.govnih.govacs.org Harzianic acid is a selective inhibitor of fungal AHAS. nih.govacs.orgmedchemexpress.com

Enzyme kinetic studies demonstrated that harzianic acid acts as a competitive inhibitor of AHAS from Trichoderma afroharzianum (ThAHAS), with a determined inhibition constant (Kᵢ) of 6.65 μM. nih.gov This mode of inhibition differs from that of many commercial herbicides. nih.gov The inhibitory activity of harzianic acid is selective; it shows weak inhibition against yeast AHAS (Kᵢ of ~83 μM) and no observable inhibition of plant AHAS, highlighting its potential as a selective fungicide. nih.gov Furthermore, it can inhibit a common herbicide-resistant variant of AHAS. nih.govacs.org Structural analysis of the AHAS-harzianic acid complex revealed that it binds at the entrance of the active site tunnel, explaining its competitive inhibition mechanism and its selectivity. nih.gov

Table 1: Enzyme Inhibition Data for Harzianic Acid

| Enzyme Target | Organism Source | Inhibition Constant (Kᵢ) | Inhibition Type |

|---|---|---|---|

| Acetohydroxyacid Synthase (AHAS) | Trichoderma afroharzianum (fungus) | 6.65 μM | Competitive |

| Acetohydroxyacid Synthase (AHAS) | Yeast | ~83 μM | Weak Inhibition |

| Acetohydroxyacid Synthase (AHAS) | Plant | No Inhibition Observed | N/A |

In vitro Antimicrobial Spectrum Determination

The antimicrobial activity of harzianic acid has been evaluated against panels of pathogenic bacteria using in vitro assays to determine its spectrum of activity. nih.gov These studies consistently show that harzianic acid is a selective antimicrobial agent that is effective against Gram-positive bacteria, with no inhibitory activity observed against Gram-negative bacteria at the tested concentrations. nih.govbiorxiv.org

The minimum inhibitory concentrations (MICs) have been determined for a range of bacteria. nih.gov Harzianic acid inhibits the growth of all tested Gram-positive bacteria with MIC values ranging from 25 to 200 μg/mL. nih.gov Notably, this includes antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.govbiorxiv.org For instance, the MIC for MRSA was 200 μg/mL, and for VRE, it was 100 μg/mL. nih.gov Against Staphylococcus aureus, harzianic acid was found to completely inhibit growth at concentrations from 100 μM to 1000 μM. mdpi.com

Table 2: In Vitro Antimicrobial Spectrum of Harzianic Acid

| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Bacillus subtilis | Positive | 50 |

| Enterococcus faecalis | Positive | 100 |

| Enterococcus faecium (VRE) | Positive | 100 |

| Staphylococcus aureus | Positive | 100 |

| Staphylococcus aureus (MRSA) | Positive | 200 |

| Staphylococcus epidermidis | Positive | 25 |

| Streptococcus pneumoniae | Positive | 50 |

| Acinetobacter baumannii | Negative | >400 |

| Escherichia coli | Negative | >400 |

| Klebsiella pneumoniae | Negative | >400 |

| Pseudomonas aeruginosa | Negative | >400 |

| Salmonella enterica | Negative | >400 |

| Shigella sonnei | Negative | >400 |

| Vibrio parahaemolyticus | Negative | >400 |

Dynamic Bacterial Morphology Imaging (DBMI)

Dynamic Bacterial Morphology Imaging (DBMI) is a quantitative, time-lapse fluorescence imaging method used to classify the mechanism of action (MoA) of antimicrobial compounds. cncb.ac.cnchemrxiv.orgresearchgate.net This technique involves staining bacterial cells with both a membrane dye and a nucleoid dye and then tracking the morphological changes of single cells for up to 60 minutes after exposure to an antimicrobial agent. cncb.ac.cnresearchgate.netbiorxiv.org

DBMI was employed to investigate the MoA of harzianic acid against the Gram-positive model organism Bacillus subtilis. nih.govfrontiersin.org The imaging revealed that harzianic acid targets the cell membrane. nih.govfrontiersin.org The dynamic patterns generated from the time-lapse imaging showed that harzianic acid induced a loss of nucleoid fluorescence at an early stage of treatment. frontiersin.org While the final state of the cell membrane showed some similarities to cells treated with vancomycin (B549263), the dynamics of the process indicated that the initial effect of harzianic acid was pore formation in the membrane. biorxiv.orgfrontiersin.org This leads to a disintegrated cell membrane, confirming that harzianic acid exerts its antimicrobial activity by targeting the bacterial cell envelope. cncb.ac.cnresearchgate.netfrontiersin.org

Plant Bioassays for Growth Promotion and Disease Resistance

The effects of harzianic acid on plant growth and disease resistance are primarily evaluated through carefully designed bioassays. These in vitro and in vivo experiments are fundamental to understanding the practical applications of this natural product in agriculture.

Growth Promotion Assays: